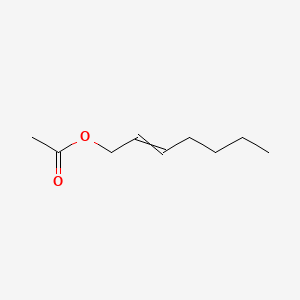

Hept-2-EN-1-YL acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hept-2-EN-1-YL acetate, also known as (E)-hept-2-enyl acetate, is a carboxylic ester with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by its colorless liquid form and fresh leaf aroma . It is practically insoluble in water but soluble in non-polar solvents and ethanol .

Métodos De Preparación

Hept-2-EN-1-YL acetate can be synthesized through various methods. One common synthetic route involves the acetylation of hept-2-en-1-ol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified through distillation or chromatography.

Industrial production methods often involve the use of enzymatic resolution techniques. For instance, the enzymatic hydrolysis of racemic this compound using lipases from microorganisms like Pseudomonas fluorescens can yield enantiomerically pure hept-2-en-1-ol, which is then acetylated to produce the desired ester .

Análisis De Reacciones Químicas

Hept-2-EN-1-YL acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hept-2-en-1-ol and acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield hept-2-en-1-ol using reducing agents like lithium aluminum hydride.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with ammonia can produce hept-2-en-1-amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Aplicaciones Científicas De Investigación

Hept-2-EN-1-YL acetate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in medicinal formulations.

Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma. .

Mecanismo De Acción

The mechanism of action of hept-2-EN-1-YL acetate involves its interaction with various molecular targets and pathways. As a carboxylic ester, it can undergo hydrolysis to release hept-2-en-1-ol and acetic acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation .

Comparación Con Compuestos Similares

Hept-2-EN-1-YL acetate can be compared with other similar compounds, such as:

Hept-2-en-1-ol: The alcohol counterpart of this compound, which shares similar chemical properties but differs in its functional group.

Hept-6-en-1-yl furan-2-carboxylate: Another ester with a different aromatic group, used in similar applications but with distinct chemical behavior.

Nuciferyl acetate: A structurally related ester with a different alkyl chain, used in the fragrance industry.

The uniqueness of this compound lies in its specific combination of an unsaturated alkyl chain and an ester functional group, which imparts unique chemical reactivity and sensory properties .

Actividad Biológica

Hept-2-en-1-yl acetate, a compound with the chemical formula C9H16O2, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its potential applications in various fields such as medicine and agriculture.

This compound is an unsaturated acetate that belongs to a class of compounds known for their volatility and reactivity. Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various pathogens, it has shown significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen Type | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Antifungal Activity

This compound also demonstrates antifungal activity. A study conducted by Chen et al. (2021) highlighted its effectiveness against various plant pathogens, making it a candidate for agricultural applications as a natural fungicide.

Insecticidal Properties

The compound has been evaluated for its insecticidal properties, particularly against agricultural pests. In laboratory settings, this compound has been shown to repel certain insect species, indicating its potential use in pest management strategies.

Case Studies

- Agricultural Application : A field trial assessed the effectiveness of this compound as a fungicide on crops affected by downy mildew. The results indicated a significant reduction in disease incidence compared to untreated controls, suggesting its viability as an eco-friendly alternative to synthetic fungicides.

- Pharmaceutical Potential : In pharmacological studies, this compound was tested for cytotoxic effects on cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as a lead compound in anticancer drug development.

Safety and Toxicity

While this compound shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate that at low concentrations, the compound is relatively safe for use in agricultural settings. However, further research is necessary to establish comprehensive safety profiles.

Propiedades

IUPAC Name |

hept-2-enyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCPMVVOGVEPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCOC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864724 |

Source

|

| Record name | Hept-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.